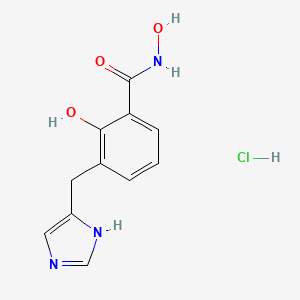
N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride is a compound that features both benzamide and imidazole moieties. The presence of these functional groups suggests potential biological and chemical activities, making it a compound of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride typically involves the formation of the benzamide core followed by the introduction of the imidazole moiety. One common synthetic route includes:
Formation of Benzamide Core: This can be achieved by reacting 2,3-dihydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of Imidazole Moiety: The imidazole ring can be introduced through a nucleophilic substitution reaction where an imidazole derivative reacts with the benzamide intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzamide ring can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted benzamide derivatives.
Applications De Recherche Scientifique
N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, potentially inhibiting their activity. The benzamide moiety can interact with proteins or nucleic acids, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydroxybenzamide: Lacks the imidazole moiety but shares the benzamide core.
4-(1H-Imidazol-4-yl)benzamide: Contains the imidazole ring but lacks the dihydroxy groups.
Uniqueness
N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride is unique due to the presence of both the dihydroxybenzamide and imidazole moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
127170-88-1 |
|---|---|
Formule moléculaire |
C11H12ClN3O3 |
Poids moléculaire |
269.68 g/mol |
Nom IUPAC |
N,2-dihydroxy-3-(1H-imidazol-5-ylmethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C11H11N3O3.ClH/c15-10-7(4-8-5-12-6-13-8)2-1-3-9(10)11(16)14-17;/h1-3,5-6,15,17H,4H2,(H,12,13)(H,14,16);1H |
Clé InChI |
KIPQQPWOEFSQPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(=O)NO)O)CC2=CN=CN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B15190973.png)

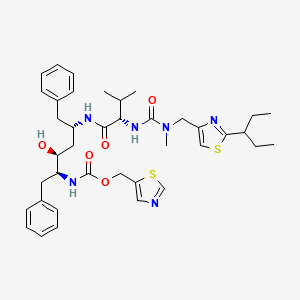
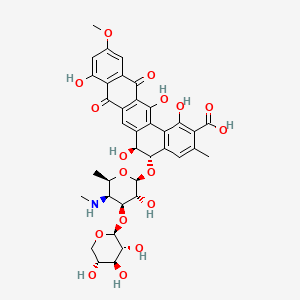
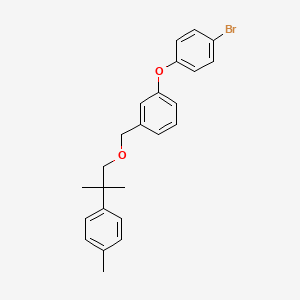
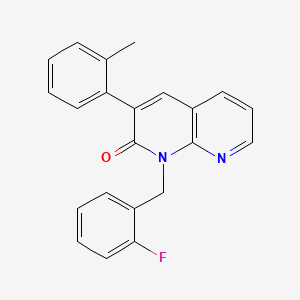
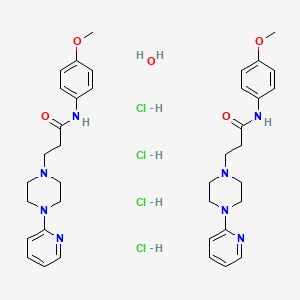


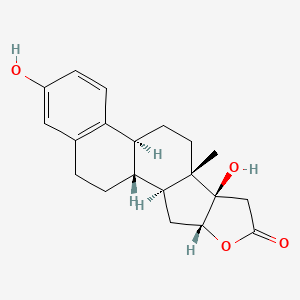
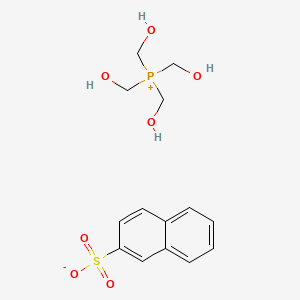
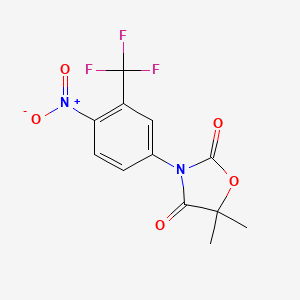
![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)

